molecular formula C9H6FN B094710 7-Fluoroisoquinoline CAS No. 1075-12-3

7-Fluoroisoquinoline

Cat. No. B094710
CAS RN: 1075-12-3
M. Wt: 147.15 g/mol
InChI Key: MVVLUJLORMBHLN-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline and its derivatives are a class of compounds that have been the subject of various studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by the presence of a fluorine atom at the 7th position of the isoquinoline ring system, which can significantly influence their chemical and physical properties.

Synthesis Analysis

The synthesis of 7-fluoroisoquinoline derivatives has been explored through various methods. One approach involves a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient route to synthesize various fluorinated isoquinolines . Another study describes the synthesis of 7-dialkylamino-1-methylquinolinium salts using 7-fluoro-1-methylquinolinium iodide as a key intermediate, demonstrating the high reactivity of this compound toward nitrogen and sulfur nucleophiles . Additionally, the Gould-Jacobs reaction catalyzed by aluminum metal under microwave assistance has been used to synthesize ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate with high yield .

Molecular Structure Analysis

The molecular structure of 7-fluoroisoquinoline derivatives is characterized by the presence of a fluorine atom on the isoquinoline ring, which can influence the electronic distribution and reactivity of the molecule. The rigid molecular architecture of these compounds, such as the 7-dialkylamino-1-methylquinolinium salts, contributes to their high fluorescence quantum yields and stability .

Chemical Reactions Analysis

7-Fluoroisoquinoline derivatives participate in various chemical reactions. For instance, the nucleophilic aromatic substitution reaction kinetics of 7-fluoro-1-methylquinolinium iodide has been investigated, showing its potential as a versatile intermediate for further chemical modifications . The synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves a key step of obtaining the C-7 fatty amide derivative, highlighting the reactivity at the C-7 position .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-fluoroisoquinoline derivatives are influenced by the fluorine atom and the overall molecular structure. High fluorescence quantum yields and large Stokes shifts are observed in some derivatives, along with superior thermal and photochemical stability compared to other fluorescent probes . The introduction of fluorine atoms can also affect the biological activity of these compounds, as seen in the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine, which is mediated by serotonergic and dopaminergic systems .

Scientific Research Applications

  • Antidepressant Effects : 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of 7-Fluoroisoquinoline, has been shown to have antidepressant-like effects in animal models. It modulates glutamatergic and GABAergic systems, reversing the reduction in self-care behavior induced by maternal separation stress in rats (Pesarico et al., 2017). Another study found that its antidepressant-like effect in mice is mediated by serotonergic and dopaminergic systems (Pesarico et al., 2014).

  • Antioxidant/Prooxidant Effects : The antioxidative or prooxidative effects of 7-Fluoro-4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes depend on their distributive status in the reaction system (Liu et al., 2002).

  • Antibacterial Properties : Research on fluoroquinolones, a class of antibiotics that include some 7-fluoroisoquinoline derivatives, highlights their effectiveness against a variety of gram-negative bacilli and cocci (Wolfson & Hooper, 1985). Additionally, novel antibacterial 8-chloroquinolones with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group have shown significant potency against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

  • Anti-Amnesic Action : The isoquinoline derivative FDPI, related to 7-Fluoroisoquinoline, shows anti-amnesic effects in mice, potentially through modulation of oxidative stress, Nrf2/HO-1 signaling, and the cholinergic system (Müller et al., 2020).

  • Antimycobacterial Activities : Novel fluoroquinolone derivatives exhibit antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).

  • Fluorescent Probes : 7-Dialkylamino-1-alkylquinolinium salts, synthesized using 7-fluoro-1-methylquinolinium iodide, serve as highly versatile and stable fluorescent probes suitable for polymer characterization and other applications (van den Berg et al., 2006).

  • Anticancer Activity : 7-Fluoro (or 8-methoxy)-4-anilinoquinolines compounds, derivatives of 7-Fluoroisoquinoline, show promising anticancer activities against various human tumor cell lines (Liu et al., 2015).

  • Antibacterial 6,7- and 7,8-Disubstituted Quinolones : These compounds, including 7-fluoro derivatives, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Safety And Hazards

7-Fluoroisoquinoline is intended for R&D use only and is not advised for medicinal, household, or other uses . In case of exposure, appropriate safety measures should be taken, such as avoiding dust formation, ensuring adequate ventilation, and wearing protective equipment .

Future Directions

The chemistry of ring-fluorinated isoquinolines, including 7-Fluoroisoquinoline, is expected to continue progressing. In the near future, fluoroisoquinolines with predominant properties may emerge, fully utilizing the characteristics of the fluorine substituent .

properties

IUPAC Name

7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLUJLORMBHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608055
Record name 7-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroisoquinoline

CAS RN

1075-12-3
Record name 7-Fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
Z Yuan, R Cheng, P Chen, G Liu… - Angewandte …, 2016 - Wiley Online Library
… The specific activity of 3-n-butyl-4-[ 18 F]fluoro-7-fluoroisoquinoline (6 a) was determined to be 1.53 Ci μmol −1 and is suitable for the majority of in vivo PET imaging studies, including …
Number of citations: 51 onlinelibrary.wiley.com
JC Sloop - Journal of Chemistry, 2017 - hindawi.com
… diazo diketone 12 (Scheme4) to obtain a 1:1 ratio of 7fluoroisoquinoline isomers 13a and 13b in good yield [27]. This interesting reaction cascade begins with the in situ phosphazene …
Number of citations: 2 www.hindawi.com
RS Matthews, AN Matthews - Journal of Fluorine Chemistry, 2000 - Elsevier
Nucleophilic fluoride fluoro-dechlorination of four isoquinolines (5,6,7,8-tetrachloro-,3,5,6,7,8-pentachloro-,3,4,5,6,7,8-hexachloro- and 1,3,4,5,6,7,8-heptachloro-isoquinoline) led to the …
Number of citations: 4 www.sciencedirect.com
T Fujita, J Ichikawa - Fluorine in Heterocyclic Chemistry Volume 2: 6 …, 2014 - Springer
… The [3 + 2] cycloaddition of the N-oxide with a carbodiimide followed by ring-opening also afforded 6- and 7-fluoroisoquinoline derivatives (Scheme 21) [58]. Recently, similar …
Number of citations: 2 link.springer.com
Y Ohta, Y Ohta - … -Catalyzed Multi-Component Reactions: Synthesis of …, 2011 - Springer
A direct and efficient method for 3-(aminomethyl)isoquinoline formation by copper(I)-catalyzed domino four-component coupling–cyclization has been developed. Treatment of 2-…
Number of citations: 20 link.springer.com
LK Li, MC Tang, WL Cheung, SL Lai, M Ng… - Chemistry of …, 2019 - ACS Publications
… - t BuC^N(7-FC 9 H 4 )^C t Bu-4) were synthesized by Suzuki–Miyaura cross-coupling reaction with palladium-catalyzed C–C bond formation between 2,9-dibromo-7-fluoroisoquinoline …
Number of citations: 22 pubs.acs.org
HU Kaniskan, MS Eram, K Zhao… - Journal of Medicinal …, 2018 - ACS Publications
PRMT3 catalyzes the asymmetric dimethylation of arginine residues of various proteins. It is crucial for maturation of ribosomes and has been implicated in several diseases. We …
Number of citations: 23 pubs.acs.org
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… Next, 1-chloro-7-fluoroisoquinoline 23 was synthesized using phosphorus oxychloride, which was subsequently converted to the Spautin-1 analogue 24 via a nucleophilic aromatic …
Number of citations: 5 www.mdpi.com
X Zhang, PW Glunz, JA Johnson, W Jiang… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors of the tissue factor (TF)/factor VIIa complex (TF-FVIIa) are promising novel anticoagulants which show excellent efficacy and minimal bleeding in preclinical models. Starting …
Number of citations: 17 pubs.acs.org
VM Sviripa, LM Kril, W Zhang, Y Xie, P Wyrebek… - …, 2018 - pubs.rsc.org
Fluorinated phenylethynyl-substituted heterocycles that possessed either an N-methylamino or N,N-dimethylamino group attached to heterocycles including pyridines, indoles, 1H-…
Number of citations: 5 pubs.rsc.org

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